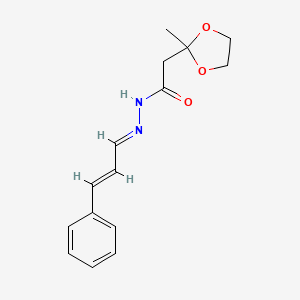

2-(2-methyl-1,3-dioxolan-2-yl)-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This section would usually provide an overview of the compound, including its relevance and general properties. However, there is no direct research available on this specific compound. Instead, insights will be drawn from studies on similar compounds to provide context.

Synthesis Analysis

The synthesis of related acetohydrazide compounds involves various methods, including the condensation of hydrazides with aldehydes or ketones. For example, hydrazides react with acetylenes under mild conditions to form specific substituted derivatives, as demonstrated by Dvorko et al. (2008) in their synthesis of carbonothioic dihydrazides (Dvorko, Glotova, Albanov, Chipanina, Kazheva, Shilov, & Dyachenko, 2008).

Molecular Structure Analysis

The molecular structure of acetohydrazides can be complex, often determined through X-ray crystallography and spectroscopic methods. For related compounds, specific configurations, such as the E or Z forms around the C=N bond, can influence physical and chemical properties (T. V. Quoc et al., 2019).

Chemical Reactions and Properties

Acetohydrazides undergo various chemical reactions, including condensation, cyclization, and oxidation. They can form heterocyclic structures or react with other reagents to form new compounds. Mahmoud et al. (2013) described the reactions of cyanoacetohydrazides to form novel heterocycles (Mahmoud, El-ziaty, El-Azm, Ismail, & Shiba, 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactions in Medicinal Chemistry A study by Abdel-Wahab, et al. (2008) delves into the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases, showcasing their potential as antihypertensive α-blocking agents with low toxicity. This research highlights the chemical's versatility in forming compounds that could be valuable in the development of new medications (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Polymer Science and Thermal Degradation The thermal degradation and polymerization of related compounds have been studied by Coskun, et al. (1998), indicating the relevance of such chemicals in polymer science. This research provides insights into how these compounds behave under thermal stress, which is crucial for material science and engineering applications (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).

Organic Synthesis and Heterocyclic Chemistry Bacchi, et al. (2005) explored the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes to yield a variety of heterocyclic derivatives. This study exemplifies the compound's utility in the synthesis of diverse heterocyclic structures, which are foundational in pharmaceutical development and organic chemistry (Bacchi, Costa, Della Ca', Gabriele, Salerno, & Cassoni, 2005).

Nonlinear Optical Properties and Material Science Investigation into the nonlinear optical properties of hydrazones by Naseema, et al. (2010) revealed potential applications in optical devices. The study suggests that compounds related to the chemical could serve as candidates for optical limiters and switches, which are critical in the development of optical computing and signal processing technologies (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).

Heterocyclic Derivative Synthesis for Antimicrobial Activity Saeed and Mumtaz (2017) described the synthesis of novel isochroman-triazoles and thiadiazole hybrids from related acetohydrazides, demonstrating moderate to good antimicrobial activity against several bacterial and fungal strains. This highlights the potential of such chemicals in contributing to the development of new antimicrobial agents (Saeed & Mumtaz, 2017).

Eigenschaften

IUPAC Name |

2-(2-methyl-1,3-dioxolan-2-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-15(19-10-11-20-15)12-14(18)17-16-9-5-8-13-6-3-2-4-7-13/h2-9H,10-12H2,1H3,(H,17,18)/b8-5+,16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJWHRKHUYWHHU-ZCPHBQKFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CC(=O)NN=CC=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OCCO1)CC(=O)N/N=C/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methyl-1,3-dioxolan-2-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5548683.png)

![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-1H-pyrrole-2,5-dione](/img/structure/B5548686.png)

![6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5548687.png)

![3-[(3-isoxazolylmethyl)thio]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B5548692.png)

![2-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5548700.png)

![4-{3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5548708.png)

![2,7,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5548715.png)

![6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5548739.png)

![2-[5-(4-nitrophenyl)-1H-tetrazol-1-yl]pyridine](/img/structure/B5548757.png)

![4-[(2,5-dimethylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5548760.png)